Fluticasone propimonate

Description

Historical Perspectives in Glucocorticoid Research and Development

The therapeutic application of glucocorticoids began in the mid-20th century, following the discovery and synthesis of cortisone (B1669442) and hydrocortisone (B1673445) in the 1940s, a landmark achievement that earned a Nobel Prize in 1950. karger.comoatext.com Initially, systemic corticosteroids were used for treating chronic inflammatory conditions like rheumatoid arthritis and asthma. oatext.comnih.govatsjournals.org While effective, their long-term use was associated with significant adverse effects, which spurred the development of topically active corticosteroids for localized treatment. karger.comnih.gov

The evolution of inhaled corticosteroids (ICS) marked a significant milestone in respiratory medicine. researchgate.netresearchgate.net Beclomethasone (B1667900) dipropionate, introduced in 1972, was the first major ICS and became a standard for persistent asthma treatment. karger.comresearchgate.netnih.gov The clinical success of early ICS validated the research goal of separating local anti-inflammatory effects in the airways from systemic activity. nih.gov This paved the way for the development of second-generation ICS in the 1990s, including fluticasone (B1203827) propionate (B1217596), which was designed to have greater potency and an improved therapeutic index. researchgate.net

Rationale for Advanced Research on Fluticasone Propionate

The primary rationale for the development of fluticasone propionate was the scientific pursuit of an inhaled corticosteroid with enhanced topical potency and minimal systemic bioavailability. researchgate.netnih.gov Researchers sought to create a molecule with high affinity for the glucocorticoid receptor (GR), a prolonged duration of action within the airways, and rapid clearance from systemic circulation following any absorption. nih.govmdpi.com

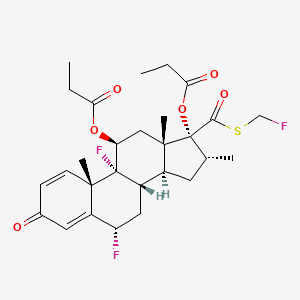

Fluticasone propionate was engineered to meet these criteria through specific structural modifications. nih.gov Key features include its androstane (B1237026) nucleus, which differentiates it from older corticosteroids, and a fluorinated carbothioate ester group at the 17β position. nih.govchemicalbook.com This design results in high lipophilicity, allowing the compound to be retained in lung tissue, and makes it a substrate for extensive first-pass metabolism in the liver, thus drastically reducing systemic exposure. researchgate.netnih.gov The research was driven by the need to maximize the anti-inflammatory benefits directly in the lungs while minimizing the potential for systemic side effects commonly associated with earlier glucocorticoids. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F3O6S/c1-6-22(33)36-21-13-26(5)17(10-15(3)28(26,24(35)38-14-29)37-23(34)7-2)18-12-20(30)19-11-16(32)8-9-25(19,4)27(18,21)31/h8-9,11,15,17-18,20-21H,6-7,10,12-14H2,1-5H3/t15-,17+,18+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGSXWUGWCMDL-HFYPQKGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2(C(CC(C2(C(=O)SCF)OC(=O)CC)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)SCF)OC(=O)CC)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Fluticasone Propionate

Glucocorticoid Receptor Binding and Activation

The interaction of fluticasone (B1203827) propionate (B1217596) with the glucocorticoid receptor (GR) is a critical determinant of its pharmacological activity. This interaction is characterized by high affinity and selectivity, favorable binding kinetics, and the formation of a stable drug-receptor complex.

Receptor Affinity and Selectivity

Fluticasone propionate demonstrates a high binding affinity for the glucocorticoid receptor. rndsystems.comnih.gov Its absolute affinity, represented by the equilibrium dissociation constant (Kd), is approximately 0.5 nM. rndsystems.commedchemexpress.comtocris.com This high affinity is significantly greater than that of other corticosteroids such as dexamethasone (B1670325), budesonide (B1683875), and triamcinolone (B434) acetonide. nih.govnih.gov Specifically, its relative receptor affinity is reported to be 1.5 times higher than beclomethasone-17-monopropionate and mometasone (B142194) furoate, and 3 times higher than budesonide. nih.gov

Crucially, fluticasone propionate exhibits high selectivity for the glucocorticoid receptor, with minimal to no activity at other steroid receptors, such as mineralocorticoid, androgen, or estrogen receptors. medchemexpress.comnih.gov This selectivity contributes to a more targeted therapeutic effect and a potentially favorable side-effect profile.

Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Absolute Affinity (Kd, nM) | Relative Receptor Affinity (RRA, Dexamethasone = 100) |

|---|---|---|

| Fluticasone Propionate | 0.5 | 1775 - 1800 |

| Mometasone Furoate | 0.41 | 2200 - 2244 |

| Budesonide | - | 855 |

| Dexamethasone | 9.36 | 100 |

Data sourced from multiple studies and may show slight variations. nih.govnih.govnih.govnih.gov

Binding Kinetics: Association and Dissociation Rates

The binding kinetics of fluticasone propionate to the glucocorticoid receptor are characterized by a rapid association rate and a slow dissociation rate. nih.govnih.gov This means that the drug binds to its receptor quickly and remains bound for an extended period. nih.gov This kinetic profile is more favorable than that of other inhaled corticosteroids, contributing to its potent and sustained anti-inflammatory action. nih.gov

Formation and Stability of the Fluticasone Propionate-Receptor Complex

Upon binding, fluticasone propionate forms a stable complex with the glucocorticoid receptor. mdpi.com The slow dissociation rate results in a long half-life for the active steroid-receptor complex, estimated to be greater than 10 hours. nih.govnih.govmedcentral.com This is significantly longer than the receptor complex half-lives of budesonide (approximately 5 hours), beclomethasone-17-monopropionate (approximately 7.5 hours), and triamcinolone acetonide (approximately 4 hours). nih.gov The stability of this complex is a key factor in the prolonged duration of action of fluticasone propionate.

Discrimination of Glucocorticoid Receptor from Other Steroid Receptors

The high selectivity of fluticasone propionate for the glucocorticoid receptor is a result of its unique chemical structure. nih.gov This structural configuration allows for a precise fit into the ligand-binding pocket of the glucocorticoid receptor, while having a poor fit for the binding sites of other steroid receptors. This discriminatory binding ensures that the pharmacological effects are primarily mediated through the intended glucocorticoid pathway. medchemexpress.comnih.gov

Genomic Actions

The primary mechanism through which fluticasone propionate exerts its anti-inflammatory effects is via genomic actions, which involve the modulation of gene transcription. patsnap.comersnet.org This process is initiated following the formation of the fluticasone propionate-receptor complex in the cytoplasm.

Nuclear Translocation of Glucocorticoid Receptor Complex

After fluticasone propionate binds to the cytoplasmic glucocorticoid receptor, the receptor undergoes a conformational change. patsnap.com This change exposes a nuclear localization signal on the receptor, facilitating the translocation of the entire drug-receptor complex from the cytoplasm into the cell nucleus. patsnap.comatsjournals.orgnih.gov This nuclear import is a critical step, as it allows the complex to interact with DNA and regulate gene expression. Studies have shown that importin-7, a nuclear import receptor, plays a crucial role in mediating the nuclear translocation of the glucocorticoid receptor. nih.gov Once inside the nucleus, the fluticasone propionate-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the upregulation or downregulation of gene transcription. patsnap.com

The Intricate Molecular Workings of Fluticasone Propionate

Fluticasone propionate, a synthetic trifluorinated corticosteroid, exerts its potent anti-inflammatory effects through a complex interplay of genomic and non-genomic actions at the cellular level. nih.gov Its therapeutic efficacy in conditions like asthma and allergic rhinitis stems from its ability to modulate gene expression and rapidly influence cellular signaling pathways. patsnap.com

Genomic Mechanism of Action

The primary and well-understood mechanism of fluticasone propionate involves its interaction with intracellular glucocorticoid receptors (GRs). patsnap.com This interaction initiates a cascade of events within the cell, ultimately leading to the modulation of gene transcription and protein synthesis. patsnap.comnih.gov

Interaction with Glucocorticoid Response Elements (GREs)

Upon entering the cell, fluticasone propionate binds to glucocorticoid receptors located in the cytoplasm. patsnap.com This binding event triggers a conformational change in the receptor, causing it to translocate into the nucleus. patsnap.com Once inside the nucleus, the fluticasone propionate-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comdrugbank.com This binding can either activate or suppress the transcription of target genes. patsnap.com In some instances, the combination of fluticasone propionate with other medications, such as salmeterol (B1361061), has been shown to enhance the nuclear translocation of the GR and augment the activity of GRE-luciferase reporter genes. nih.gov

Modulation of Gene Transcription and Protein Synthesis

By binding to GREs, the fluticasone propionate-GR complex directly influences the rate at which specific genes are transcribed into messenger RNA (mRNA), which in turn dictates the synthesis of proteins. patsnap.com This modulation of protein synthesis is the cornerstone of its anti-inflammatory and immunosuppressive properties. patsnap.com Research has shown that treatment with fluticasone propionate can significantly alter the expression of numerous genes. In one study on patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with a combination of fluticasone propionate and salmeterol resulted in the upregulation of 180 genes and the downregulation of 343 genes. nih.gov Similarly, in nasal mucosa samples from individuals with allergic rhinitis, fluticasone propionate treatment led to the differential expression of 206 immune genes, with 182 being downregulated and 24 upregulated. nih.govresearchgate.net

Suppression of Pro-Inflammatory Cytokine Gene Expression

A key outcome of fluticasone propionate's genomic action is the suppression of genes that code for pro-inflammatory cytokines. patsnap.comnih.gov Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. Studies have demonstrated that fluticasone propionate can significantly inhibit the production and release of several key pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α): Fluticasone propionate has been shown to suppress the release of TNF-α in human fetal lung fibroblasts infected with respiratory syncytial virus (RSV). nih.govresearchgate.net

Interleukin-6 (IL-6): Research indicates that fluticasone propionate can inhibit the production of IL-6 in both non-CF and CF human bronchial gland epithelial cells, both at baseline and when stimulated by Pseudomonas aeruginosa lipopolysaccharide (LPS). nih.gov It also suppresses IL-6 release in RSV-infected human fetal lung fibroblasts. nih.govresearchgate.net

Interleukin-8 (IL-8): Similar to IL-6, fluticasone propionate has been found to inhibit the production of IL-8 in bronchial epithelial cells. nih.gov It also reduces the release of IL-8 in RSV-infected lung fibroblasts. nih.govresearchgate.net

The table below summarizes the effect of fluticasone propionate on the expression of these pro-inflammatory cytokines based on research findings.

| Cytokine | Cell Type | Condition | Effect of Fluticasone Propionate | Reference |

| TNF-α | Human Fetal Lung Fibroblasts | RSV Infection | Suppression of release | nih.govresearchgate.net |

| IL-6 | Human Bronchial Gland Epithelial Cells (non-CF and CF) | Baseline and LPS-stimulated | Inhibition of production | nih.gov |

| IL-6 | Human Fetal Lung Fibroblasts | RSV Infection | Suppression of release | nih.govresearchgate.net |

| IL-8 | Human Bronchial Gland Epithelial Cells (non-CF and CF) | Baseline and LPS-stimulated | Inhibition of production | nih.gov |

| IL-8 | Human Fetal Lung Fibroblasts | RSV Infection | Suppression of release | nih.govresearchgate.net |

Attenuation of Adhesion Molecule Expression

Fluticasone propionate also exerts its anti-inflammatory effects by reducing the expression of adhesion molecules on endothelial cells. These molecules are critical for the recruitment of leukocytes (white blood cells) to sites of inflammation. One such adhesion molecule is E-selectin . While direct studies on fluticasone propionate's effect on E-selectin are part of broader research, corticosteroids, in general, are known to suppress the expression of endothelial-leukocyte adhesion molecules. nih.gov For instance, dexamethasone has been shown to markedly attenuate the adherence of neutrophils to endothelial cells by inhibiting the expression of molecules like E-selectin. nih.gov

Non-Genomic Actions

Rapid Cellular Responses Independent of Gene Transcription

These rapid effects are thought to involve interactions with cell membranes or secondary messenger systems. patsnap.com One notable non-genomic effect is the acute vasoconstriction observed in the airway vasculature. atsjournals.org Studies have shown that inhaled fluticasone propionate can cause a rapid decrease in airway mucosal blood flow within minutes of administration. atsjournals.org This effect is believed to be mediated by the inhibition of the extraneuronal monoamine transporter on airway vascular smooth muscle cells, leading to increased norepinephrine (B1679862) concentrations at α1-adrenoceptors and subsequent vasoconstriction. atsjournals.org

Involvement of Adenylate Cyclase and cAMP-Dependent PKA Activation

Research has revealed that fluticasone propionate can stimulate anion transport in human airway epithelial cells through a non-genomic mechanism involving the adenylate cyclase pathway. nih.govatsjournals.org The process is thought to unfold as follows:

Fluticasone propionate activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govatsjournals.orgwikipedia.org

The increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA). nih.govatsjournals.orgmdpi.com

Activated PKA then phosphorylates various target proteins, leading to a cellular response. wikipedia.orgmdpi.com

Studies have shown that the effects of fluticasone propionate on anion secretion can be prevented by inhibitors of adenylate cyclase and PKA. nih.govatsjournals.org Interestingly, fluticasone propionate has been found to work synergistically with other agents that increase cAMP, such as forskolin (B1673556), to further enhance cAMP production. nih.govatsjournals.org

Non-Genomic Actions

Potentiation of Ion Channels (e.g., Kᵥ1 channels)

Fluticasone propionate has been identified as a potent potentiator of the Kv1 family of voltage-dependent potassium (K⁺) channels. hellobio.comnih.govacs.org These channels are crucial for the repolarization phase of action potentials in cells like neurons and myocytes. nih.govacs.orgnih.gov The activity of Kv1 channels is often modulated by cytosolic beta subunits (Kvβ) that form a stable complex with the channel and can inhibit its function. nih.govacs.orgnih.gov

Research has shown that fluticasone propionate enhances the current through Kv1 channels by binding to the Kvβ subunit and promoting its dissociation from the channel. nih.govacs.orgnih.gov This action effectively removes the inhibitory effect of the Kvβ subunit, leading to increased channel activity. nih.govacs.org

A comparative study of 25 cortisone (B1669442) analogues found fluticasone propionate to be significantly more efficient at potentiating Kv1 channel current than cortisone itself. nih.govacs.orgnih.gov The half-maximum effective concentration (EC₅₀) for fluticasone propionate was determined to be 37 ± 1.1 nM, a much lower and more potent concentration compared to cortisone's EC₅₀ of approximately 46 μM. nih.govacs.orgnih.gov This enhanced efficiency is attributed to favorable interactions and better shape complementarity between fluticasone propionate and the binding site on the Kvβ subunit. nih.gov This finding highlights fluticasone propionate as a basis for designing more efficient small-molecule compounds to modulate Kv1 channel activity. nih.govacs.orgnih.gov

Table 1: Comparative Potency of Corticosteroids on Kv1 Channel Current

| Compound | Half-Maximum Effective Concentration (EC₅₀) |

|---|---|

| Fluticasone Propionate | 37 ± 1.1 nM nih.govacs.orgnih.gov |

Stimulation of Airway Anion Secretion via CFTR

Beyond its classic genomic actions, fluticasone propionate exhibits non-genomic effects on ion transport in airway epithelial cells. atsjournals.orgnih.gov Specifically, it stimulates anion secretion through a mechanism involving the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). atsjournals.orgnih.gov This process is vital for maintaining the hydration of airway surfaces. Dysregulation of CFTR-mediated secretion is a key factor in the pathophysiology of cystic fibrosis. physiology.org

In studies using the human airway epithelial cell line Calu-3, which has a serous-cell phenotype, the application of fluticasone propionate was shown to cause a sustained increase in the short-circuit current (Isc), an indicator of electrogenic anion secretion. atsjournals.orgnih.govphysiology.org This response reflects the movement of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across the epithelium. physiology.org

The mechanism for this stimulation is independent of the genomic pathway and involves the adenylate cyclase signaling cascade. atsjournals.orgnih.gov Key findings from research into this non-genomic action include:

The fluticasone propionate-induced increase in current was prevented by inhibitors of protein kinase A (PKA) and adenylate cyclase, indicating the involvement of the cAMP (cyclic adenosine monophosphate) signaling pathway. atsjournals.orgnih.gov

The response involved anion transport at both the basolateral and apical membranes. It was sensitive to bumetanide, an inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) on the basolateral side, and also involved bicarbonate-dependent transporters. atsjournals.orgnih.govphysiology.org

Fluticasone propionate was found to augment the apical membrane Cl⁻ current, which is mediated by the CFTR channel. atsjournals.orgnih.gov

Interestingly, while fluticasone propionate utilizes a similar cAMP-dependent pathway as the adenylate cyclase activator forskolin, it does not compete with it. atsjournals.orgnih.gov Instead, fluticasone propionate acts synergistically with forskolin to increase cytosolic cAMP concentrations, suggesting they may act on different sites of the adenylate cyclase enzyme. atsjournals.orgnih.gov

These non-genomic effects on CFTR-mediated anion transport may contribute to the therapeutic profile of fluticasone propionate in mucus-congestive airway diseases. atsjournals.orgnih.gov

Table 2: Effect of Inhibitors on Fluticasone Propionate-Induced Anion Secretion in Calu-3 Cells

| Inhibitor | Target | Effect on Fluticasone Propionate-Induced Current |

|---|---|---|

| H89 | Protein Kinase A (PKA) | Prevents the increase in current atsjournals.orgnih.gov |

| SQ22536 | Adenylate Cyclase | Prevents the increase in current atsjournals.orgnih.gov |

| Bumetanide | Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC1) | Reduces the current, indicating a bumetanide-sensitive component atsjournals.orgnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4,4′-dinitrostilbene-2,2'-disulfonic acid (DIDS) |

| Adenosine 3',5'-cyclic monophosphate (cAMP) |

| Bicarbonate (HCO₃⁻) |

| Bumetanide |

| Chloride (Cl⁻) |

| Cortisone |

| Fluticasone Propionate |

| Forskolin |

| H89 |

| Potassium (K⁺) |

Cellular and Subcellular Effects of Fluticasone Propionate

Impact on Immune Cell Biology

Fluticasone (B1203827) propionate (B1217596) significantly influences the behavior of several key immune cells, contributing to its potent anti-inflammatory properties.

Inhibition of T Lymphocyte Proliferation

Fluticasone propionate has been demonstrated to be a potent inhibitor of T-lymphocyte proliferation. ersnet.org Research indicates that it can effectively suppress the proliferation of CD4+ T-lymphocytes, which are crucial in orchestrating inflammatory responses. In studies comparing its effects on T-cells from individuals with steroid-sensitive and steroid-resistant asthma, fluticasone propionate completely suppressed the proliferation of CD4+ T-lymphocytes in steroid-sensitive individuals at a concentration of 10⁻⁹ M. oup.com However, in steroid-resistant individuals, the inhibition was only partial, even at higher concentrations. oup.com This suggests a differential sensitivity of T-cells to the drug. Furthermore, fluticasone propionate has been shown to inhibit the allergen-stimulated proliferation of CD4+CD25- T cells in a dose-dependent manner. nih.gov It also enhances the suppressive activity of CD4+CD25+ regulatory T cells, an effect that is mediated by an increase in IL-10 production. nih.gov

Induction of Eosinophil Apoptosis

A key mechanism by which fluticasone propionate reduces eosinophilic inflammation is through the induction of apoptosis, or programmed cell death, in eosinophils. nih.govresearchgate.net In vitro studies have shown that fluticasone propionate enhances human eosinophil apoptosis in a concentration-dependent manner. nih.govresearchgate.net Its potency in inducing apoptosis is comparable to budesonide (B1683875) and significantly greater than beclomethasone (B1667900) and dexamethasone (B1670325). nih.govresearchgate.net The pro-apoptotic effects of fluticasone propionate on eosinophils are mediated through the glucocorticoid receptor, as they can be reversed by a receptor antagonist. nih.gov However, the survival-prolonging effects of certain cytokines like interleukin-5 (IL-5) can counteract the pro-apoptotic action of fluticasone propionate. nih.govresearchgate.net

Table 1: Potency of Various Glucocorticoids in Inducing Eosinophil Apoptosis

| Glucocorticoid | EC₅₀ (nM) |

|---|---|

| Fluticasone Propionate | 3.7 ± 1.8 |

| Budesonide | 5.0 ± 1.7 |

| Beclomethasone | 51 ± 19 |

| Dexamethasone | 303 ± 40 |

Data represents the half-maximal effective concentration (EC₅₀) for inducing eosinophil apoptosis. A lower EC₅₀ indicates higher potency. Data sourced from nih.gov.

Modulation of Mast Cell Proliferation and Accumulation

Fluticasone propionate also exerts significant effects on mast cells, which are key players in allergic reactions. nih.gov It has been shown to reduce the number of mast cells in the bronchial mucosa of patients with chronic obstructive pulmonary disease (COPD) after three months of treatment. nih.gov This reduction in mast cell numbers may contribute to the symptomatic improvement observed in these patients. nih.gov In vitro studies using stimulated murine mast cells have demonstrated that fluticasone propionate can inhibit the release of various inflammatory mediators, including interleukin-4 (IL-4), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), with an IC₅₀ of less than 1 nM. nih.gov

Regulation of Secretory Leukocyte Protease Inhibitor Production

Fluticasone propionate can increase the production of Secretory Leukocyte Protease Inhibitor (SLPI), an important anti-protease in the airways that also possesses anti-inflammatory properties. physiology.orgnih.gov In studies on human airway epithelial cells, treatment with 10 nM fluticasone propionate led to an increase in SLPI transcript levels within 12 hours, with the maximum effect observed between 24 and 48 hours. physiology.orgnih.gov Fluticasone was found to be the most potent corticosteroid in this regard, showing effectiveness at concentrations as low as 0.1 nM. physiology.orgnih.gov This effect appears to require new protein synthesis, as it is inhibited by cycloheximide. physiology.orgnih.gov Furthermore, fluticasone and elastase act synergistically to increase SLPI transcript levels, suggesting a mechanism by which corticosteroids can enhance anti-inflammatory responses in the presence of proteases. physiology.orgnih.gov

Table 2: Potency of Corticosteroids in Increasing SLPI Transcript Levels

| Corticosteroid | Potency Ranking |

|---|---|

| Fluticasone | 1 |

| Triamcinolone (B434) | 2 |

| Dexamethasone | 2 |

| Methylprednisolone | 3 |

| Hydrocortisone (B1673445) | 4 |

Ranking based on the ability to increase SLPI transcript levels in human airway epithelial cells. Data sourced from nih.gov.

Effects on Airway Epithelial Cells

Airway epithelial cells are a primary target for inhaled corticosteroids like fluticasone propionate. The compound's effects on these cells are crucial for its therapeutic action in respiratory diseases.

Suppression of Viral-Induced Gene Expression (e.g., ACE2, TMPRSS2)

Recent research has highlighted the ability of fluticasone propionate to suppress the expression of genes that are exploited by viruses for entry into host cells, such as Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Protease, Serine 2 (TMPRSS2). ersnet.orgnih.govnih.gov In studies using primary human nasal epithelial cells, fluticasone propionate was shown to suppress the induction of ACE2 expression caused by a viral mimic (Poly(I:C)). nih.gov This suppression was observed at both the mRNA and protein levels. nih.gov Similarly, in a mouse model, fluticasone propionate reduced ACE2 expression in the lungs. news-medical.net However, the effect on TMPRSS2 expression appears to be less consistent, with some studies showing no significant change. nih.govnews-medical.net The downregulation of ACE2 expression by fluticasone propionate may be mediated through the suppression of type I interferon signaling. ersnet.orgnews-medical.net

Table 3: Effect of Fluticasone Propionate on Viral-Induced Gene Expression in Human Nasal Epithelial Cells

| Gene | Effect of Poly(I:C) Stimulation | Effect of Fluticasone Propionate Co-incubation |

|---|---|---|

| ACE2 mRNA | Significant Increase (36.2-fold) | Suppression of induced expression (0.4-fold change) |

| TMPRSS2 mRNA | Significant Increase (5.6-fold) | No significant effect |

| ACE2 Protein | Significant Increase (2.9-fold) | Suppression of induced expression |

Data represents the fold change in gene or protein expression compared to control. Data sourced from nih.govfrontiersin.org.

Reduction of Bacterial Airway Epithelial Invasion (e.g., via PAFR expression)

Fluticasone propionate has been shown to reduce the invasion of airway epithelial cells by pathogenic bacteria, a mechanism that may contribute to its beneficial effects in chronic obstructive pulmonary disease (COPD) exacerbations. nih.gov The primary mechanism for this effect involves the downregulation of the platelet-activating factor receptor (PAFR) on the surface of airway epithelial cells. nih.gov

Bacteria such as Streptococcus pneumoniae and Haemophilus influenzae, which are frequently implicated in COPD exacerbations, express phosphorylcholine (B1220837) on their cell surfaces. nih.gov This molecule acts as a ligand for PAFR on host airway epithelial cells, mediating the attachment and subsequent invasion of these bacteria into the cells. nih.govnih.gov

Research involving cell cultures of type II pneumocytes and bronchoepithelial cells demonstrated that treatment with fluticasone propionate leads to a reduction in the surface expression of PAFR. nih.gov Consequently, this reduction in available receptors diminishes the ability of S. pneumoniae and H. influenzae to invade these epithelial cells. nih.gov In vivo studies using a mouse model of lung infection further corroborated these findings, showing that fluticasone propionate treatment reduced the bacterial load in the lungs of mice infected with S. pneumoniae. nih.gov While some research indicates that inhaled corticosteroid (ICS) therapy might be associated with an increased risk of respiratory infections, the specific effect of fluticasone propionate on PAFR provides a mechanism for reducing bacterial invasion. nih.govnih.gov

Influence on Connective Tissue Cells

Alteration of Fibroblast Activity and Collagen Deposition

Fluticasone propionate exerts significant effects on connective tissue cells, particularly fibroblasts, which are key players in airway inflammation and remodeling. nih.gov The compound has been demonstrated to modulate several fibroblast functions, including proliferation, expression of adhesion molecules, and production of inflammatory mediators. nih.govkarger.com

Studies on nasal polyp-derived fibroblasts have shown that fluticasone propionate can inhibit cell proliferation induced by basic fibroblast growth factor (bFGF). nih.govkarger.com Furthermore, it effectively reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a surface molecule involved in inflammatory cell recruitment, when stimulated by tumor necrosis factor-alpha (TNF-α). nih.govkarger.comersnet.org The inhibitory effects of fluticasone propionate on various fibroblast functions are summarized in the table below.

Table 1: Effects of Fluticasone Propionate on Fibroblast Functions

| Fibroblast Function | Stimulant | Effect of Fluticasone Propionate | Reference |

|---|---|---|---|

| Proliferation | bFGF | Inhibition | nih.gov, karger.com |

| ICAM-1 Expression | TNF-α | Inhibition | nih.gov, ersnet.org, karger.com |

Regarding extracellular matrix components, the effects of fluticasone propionate on collagen deposition appear to be complex and context-dependent. In studies using parenchymal lung fibroblasts from patients with severe COPD, fluticasone propionate was found to inhibit the production of procollagen (B1174764) 1 protein under basal conditions. physiology.org However, another study noted that in the presence of fetal calf serum (used to mimic inflammatory conditions), fluticasone propionate did not reduce, but rather increased, collagen production by healthy peripheral lung fibroblasts. physiology.org Additionally, some research suggests that fluticasone propionate may display anti-inflammatory effects on human lung fibroblasts during their differentiation into myofibroblasts, which are major producers of collagen. aai.org It has been proposed that early treatment with fluticasone propionate might synergize with transforming growth factor-beta (TGF-β) to inhibit this differentiation process, thereby potentially reducing collagen deposition. aai.org

Effects on Bone Marrow-Derived Mesenchymal Stem Cell Osteogenic Differentiation

The influence of fluticasone propionate on the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BM-MSCs) is an area of ongoing investigation. Research has been initiated to explore the potential effects of fluticasone propionate, alongside other corticosteroids like budesonide, on the processes that lead to bone formation from these stem cells. researchgate.netselleck.cn The primary focus of such studies is to understand how these glucocorticoids might modulate the differentiation of BM-MSCs into osteoblasts, the cells responsible for building new bone tissue. researchgate.net This line of inquiry is relevant to understanding the potential systemic effects of inhaled corticosteroids on bone metabolism. However, detailed findings from comprehensive studies specifically elucidating the precise mechanisms and outcomes of fluticasone propionate on human BM-MSC osteogenic differentiation are not yet extensively detailed in the literature.

An in-depth analysis of the structure-activity relationship (SAR) of fluticasone propionate reveals a sophisticated molecular design that optimizes its potent anti-inflammatory effects while minimizing systemic exposure. This article explores the key structural features, the influence of specific chemical modifications, and the dynamic interactions with its target receptor that define its pharmacological profile.

Mechanism of Action from a Molecular and Cellular Perspective

Glucocorticoid Receptor (GR) Binding Kinetics

Fluticasone (B1203827) propionate's high potency is a direct result of its superior binding kinetics to the human glucocorticoid receptor (GR). nih.govnih.gov It exhibits a very high binding affinity, significantly greater than older corticosteroids like dexamethasone (B1670325) and even higher than other inhaled steroids such as beclomethasone-17-monopropionate (the active metabolite of beclomethasone (B1667900) dipropionate) and budesonide (B1683875). nih.govfda.govnih.gov

Research studies have shown it has a higher association rate constant and a distinctly lower dissociation rate constant compared to other glucocorticoids. nih.govnih.gov This results in the formation of a stable and long-lasting drug-receptor complex, with a calculated half-life exceeding 10 hours. nih.govnih.gov This prolonged receptor occupancy is believed to contribute to its sustained anti-inflammatory action at the cellular level. nih.gov

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Equilibrium Dissociation Constant (Kd) (nmol/L) | Receptor-Ligand Complex Half-Time (hours) | Source(s) |

| Fluticasone Propionate (B1217596) | 1775 - 1910 | 0.49 - 0.5 | >10 | nih.govnih.govresearchgate.net |

| Mometasone (B142194) Furoate | 2100 | - | - | researchgate.net |

| Beclomethasone-17-Monopropionate | ~1.5 times less than FP | - | - | nih.gov |

| Budesonide | 935 (~3 times less than FP) | - | - | nih.govresearchgate.net |

| Dexamethasone | 1 (Reference) | 9.36 | - | nih.gov |

Genomic and Non-Genomic Anti-inflammatory Pathways

Like other corticosteroids, fluticasone propionate exerts its primary anti-inflammatory effects through genomic mechanisms. patsnap.comnajah.edu After binding to the cytosolic GR, the complex translocates to the nucleus. patsnap.com There, it modulates gene expression in two main ways:

Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, increasing the transcription of genes that code for anti-inflammatory proteins, such as secretory leucocyte protease inhibitor. nih.govnajah.edu

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). aai.orgnih.gov This suppresses the expression of multiple inflammatory genes that code for cytokines (e.g., IL-6, IL-8), adhesion molecules, and inflammatory enzymes. nih.govaai.orgersnet.orgersjournals.comresearchgate.net

Research has demonstrated that fluticasone propionate potently inhibits the production of IL-6 and IL-8 in bronchial epithelial cells by blocking the IκB kinase (IKK) pathway, which is crucial for NF-κB activation. ersnet.orgersjournals.com It also inhibits the activation of the Janus kinase/STAT pathway and reduces the expression of α-smooth muscle actin, a marker of myofibroblastic differentiation in lung fibroblasts. aai.org

Preclinical Metabolism and Disposition of Fluticasone Propionate

Enzymatic Hydrolysis Pathways

The metabolism of fluticasone (B1203827) propionate (B1217596) is primarily characterized by hydrolysis. This process occurs at the 5-S-fluoromethyl carbothioate group, leading to the formation of metabolites with significantly reduced or negligible pharmacological activity. drugbank.comdrugbank.com

The principal enzyme responsible for the metabolism of fluticasone propionate is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comhpra.ie This enzyme, found predominantly in the liver and gut, mediates the rapid clearance of the drug from systemic circulation. hpra.iegskstatic.com In vitro studies using human liver microsomes have confirmed that CYP3A4 is the primary catalyst for the hydrolysis of fluticasone propionate. nih.govresearchgate.net The involvement of CYP3A4 is so significant that co-administration with potent inhibitors of this enzyme, such as ritonavir (B1064) and ketoconazole, can lead to a substantial increase in plasma concentrations of fluticasone propionate. gskstatic.comnih.govwikipedia.org Studies with cDNA-expressed enzymes have shown that while CYP3A4 is the main contributor, CYP3A5 and CYP3A7 are also capable of catalyzing this metabolic reaction. nih.gov

The major and only circulating metabolite of fluticasone propionate detected in humans is its 17β-carboxylic acid derivative, identified in preclinical studies as GR36264. fda.govnih.govfda.gov This metabolite is formed through the CYP3A4-mediated hydrolysis of the parent compound. gskstatic.comnih.gov The 17β-carboxylic acid derivative is considered inactive due to its significantly lower affinity for the glucocorticoid receptor—approximately 1/2000th that of fluticasone propionate—and has demonstrated negligible pharmacological activity in animal models. nih.govfda.gov This rapid conversion to an inactive metabolite is a key factor in the low systemic bioavailability and favorable systemic profile of fluticasone propionate. acs.org

Systemic Clearance Mechanisms (Preclinical Models)

Preclinical pharmacokinetic studies in rats and dogs have demonstrated that fluticasone propionate has a high total blood clearance. fda.govnih.gov Following intravenous administration, the compound is rapidly eliminated from the plasma. fda.gov The clearance is primarily driven by extensive hepatic metabolism. fda.govhpra.ie

The high plasma clearance is indicated by a short terminal elimination half-life. gskstatic.com Pharmacokinetic data from studies in rats and dogs are summarized below:

| Preclinical Model | Plasma Clearance (CL) | Terminal Elimination Half-life | Reference |

| Rat | High | 0.65 hours (rapid phase), 4 hours (slow phase) | fda.gov |

| Dog | High | 1.4 hours (rapid phase), 10 hours (slow phase) | fda.gov |

This table is interactive. Click on the headers to sort the data.

The slower elimination phase observed is associated with the small fraction of the dose distributed to adipose tissue. fda.gov

Tissue Distribution and Retention Studies (Preclinical Models)

Fluticasone propionate is a highly lipophilic molecule, a property that influences its tissue distribution and retention. nih.govcore.ac.uk Animal studies have shown that after administration, the compound does not tend to accumulate in tissues. fda.gov Any systemically available drug is quickly processed and eliminated. fda.gov

However, studies focusing on lung tissue reveal significant retention. In vitro studies with human lung tissue have shown high uptake and retention of fluticasone propionate. core.ac.uk This retention in the target tissue is considered beneficial for its local anti-inflammatory effects. ersnet.org A study in rats using mass spectrometry imaging after inhaled administration showed that fluticasone propionate was retained in all regions of the lungs at 30 minutes post-dosing, unlike other inhaled compounds tested. researchgate.net Another study in rats after intravenous administration found that while some drugs showed higher affinity for alveolar parenchyma, fluticasone propionate did not show significant differences in affinity between the trachea, bronchi, and alveolar tissue. mdpi.com

Excretion Pathways (Preclinical Models)

The primary route of elimination for fluticasone propionate and its metabolites is through the feces. fda.govdrugbank.com This is a consequence of its low absorption from the gastrointestinal tract and extensive first-pass metabolism, with systemically available drug being rapidly eliminated in the bile. fda.govgskstatic.com

In preclinical studies, after oral administration of a radiolabeled dose, the vast majority of the radioactivity is recovered in the feces, comprising both the parent drug and its metabolites. fda.govmedcentral.com A very small percentage, less than 5%, is excreted in the urine, mainly as metabolites. nih.govmedcentral.com The 17β-carboxylic acid metabolite is a major component found in the bile and feces of rats. fda.gov Renal clearance of the parent drug is negligible, accounting for less than 0.2% of the total clearance. gskstatic.comgskstatic.com

| Excretion Route | Percentage of Dose | Form | Reference |

| Feces | 87-100% (oral dose) | Parent drug and metabolites | medcentral.commedicines.org.uk |

| Urine | <5% (oral dose) | Metabolites | nih.govmedcentral.com |

This table is interactive. Click on the headers to sort the data.

Polymorphism and Crystallinity Research of Fluticasone Propionate

Identification and Characterization of Polymorphic Forms

Fluticasone (B1203827) propionate (B1217596) is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. hubspot.net These forms possess the same chemical composition but differ in their crystal lattice arrangements, leading to variations in their physical properties. hubspot.net

Form I is the most stable and abundant known polymorphic form of fluticasone propionate. google.com It is typically produced by conventional crystallization from solvents with medium polarity, such as acetone (B3395972) or ethyl acetate. google.com Structural analysis has identified Form I as having a monoclinic crystal system. google.comdiva-portal.org

Form II is another identified polymorph which can be crystallized using techniques such as supercritical fluid crystallization. google.com This form has been characterized as belonging to the orthorhombic crystal system. google.com Research has noted significant similarities between the crystal structures of the two polymorphs. google.com

The structural differences between Form I and Form II are quantitatively defined by their unit cell parameters. Detailed crystallographic studies have provided the precise lattice characteristics for each polymorph. Form I is characterized by a monoclinic P1211 space group, while Form II is described as orthorhombic. google.com The specific unit cell parameters for each form are detailed in the table below.

| Parameter | Polymorph I (Monoclinic) | Polymorph II (Orthorhombic) |

|---|---|---|

| a | 7.6496 Å | 23.2434 Å |

| b | 14.138 Å | 13.9783 Å |

| c | 10.9833 Å | 7.65 Å |

| β (beta angle) | 99.4° | 90° |

| Space Group | P1211 (or P2₁) | Not specified |

Data sourced from Cejka et al. (2005) and US Patent 6,406,718 B1. google.comdiva-portal.org

Crystallization Methodologies

The specific polymorphic form and crystal size of fluticasone propionate are highly dependent on the crystallization method employed. Various techniques have been developed to control these properties.

Antisolvent crystallization is a widely used method for producing fluticasone propionate crystals. This technique involves dissolving the API in a suitable solvent and then inducing crystallization by adding an antisolvent in which the API is insoluble. herts.ac.uk Common solvents used for fluticasone propionate include acetone, methanol (B129727), and aqueous solutions of polyethylene (B3416737) glycol (PEG). herts.ac.ukresearchgate.net Water is typically used as the antisolvent. herts.ac.uk

Research has shown that when using PEG 400 and PEG 6000 as solvents, the addition of water as an antisolvent leads to instantaneous crystallization. researchgate.net This rapid process consistently yields the stable Form I polymorph. researchgate.netdatapdf.com Furthermore, using PEG as a solvent can produce smaller microcrystals and prevent the agglomeration that is often observed when using conventional organic solvents like methanol or acetone. datapdf.com This method is seen as an improvement for producing inhalable fluticasone propionate due to the high crystallinity of the resulting particles. herts.ac.uk

Supercritical fluid (SCF) technology, particularly the supercritical antisolvent (SAS) process, has been investigated for the micronization of fluticasone propionate. researchgate.net In this process, a solution of the drug is sprayed into a supercritical fluid, such as carbon dioxide, which acts as the antisolvent. researchgate.net The supercritical fluid rapidly extracts the solvent, causing the drug to precipitate as fine particles. researchgate.net This technique is notable as it is a method known to produce the Form II polymorph of fluticasone propionate. google.com The physical properties of the micronized particles can be controlled by adjusting process parameters like temperature, pressure, solution concentration, and flow rate. researchgate.net

Cryo-crystallization is another approach that has been explored in pharmaceutical manufacturing. This technique generally involves crystallization at low temperatures. While detailed studies specifically documenting the cryo-crystallization of fluticasone propionate from a solution are not widely available in the literature, it is mentioned as a potential technology for developing particles for dry powder inhalation. One related advanced characterization technique is Microcrystal Electron Diffraction (MicroED), which involves analyzing microcrystals at cryogenic temperatures to determine their three-dimensional structure with high resolution. nih.gov This method has been successfully applied to fluticasone propionate to refine its structural data. nih.govacs.org

Influence of Crystallization Conditions on Crystal Morphology

The morphology of fluticasone propionate crystals is significantly influenced by the conditions under which crystallization occurs, including the choice of solvent, the method of crystallization, and the rate of supersaturation. Research into the antisolvent crystallization of fluticasone propionate has demonstrated that different solvent systems lead to distinct crystal habits.

Antisolvent crystallization from solutions of polyethylene glycol (PEG) with the addition of water has been shown to produce fine, acicular (needle-like) microcrystals of the stable Form I polymorph. biorxiv.orgresearchgate.netnih.govnih.govacs.orgherts.ac.uk This method facilitates a high degree of nucleation, resulting in smaller crystals and a narrow particle size distribution. biorxiv.orgnih.govnih.govherts.ac.uk A key advantage of using PEG as the solvent is its ability to prevent the agglomeration and Ostwald ripening that are commonly observed with other organic solvents. biorxiv.orgnih.govnih.govherts.ac.uk

In contrast, when fluticasone propionate is crystallized from methanol or acetone via the addition of water as an antisolvent, the resulting crystals exhibit a different morphology. biorxiv.orgnih.govnih.govherts.ac.ukacs.org While the fundamental crystal habit is also acicular, significant agglomeration occurs. researchgate.netacs.org This leads to the formation of larger, plate-like crystals which are consolidations of smaller needle-shaped particles. acs.org The increased cohesiveness in these solvent systems contributes to a broader particle size distribution. researchgate.net

The morphology of fluticasone propionate crystals can also be controlled by other techniques such as sonocrystallization, which has been used to produce spherical combination drug particles with salmeterol (B1361061) xinafoate. Furthermore, the use of specific processes can yield nanoplates of fluticasone propionate. google.com The choice of crystallization conditions is therefore a critical factor in determining the final physical properties of fluticasone propionate, which in turn can affect its performance in pharmaceutical formulations.

Table 1: Influence of Crystallization Conditions on Fluticasone Propionate Crystal Morphology

| Crystallization Method | Solvent System | Antisolvent | Resulting Crystal Morphology | Key Observations |

| Antisolvent Crystallization | Polyethylene Glycol (PEG) 400 / 6000 | Water | Fine, acicular (needle-like) microcrystals | Prevents agglomeration, results in a narrow particle size distribution. biorxiv.orgresearchgate.netnih.govnih.govherts.ac.uk |

| Antisolvent Crystallization | Methanol | Water | Agglomerated, plate-like crystals composed of smaller needles | Significant agglomeration and Ostwald ripening observed. biorxiv.orgnih.govnih.govherts.ac.ukacs.org |

| Antisolvent Crystallization | Acetone | Water | Agglomerated, plate-like crystals composed of smaller needles | Higher solubility of fluticasone propionate in acetone compared to PEG. biorxiv.orgnih.govnih.govherts.ac.ukacs.org |

| Sonocrystallization | Not specified | Not specified | Spherical combination particles (with salmeterol xinafoate) | Produces composite particles with a controlled morphology. |

| Specialized Batch Process | Not specified | Not specified | Nanoplates | Yields crystals with a distinct plate-like habit on the nanoscale. google.com |

Synthonic Modeling and Intermolecular Interactions in Crystal Lattices

The crystal structure of fluticasone propionate is stabilized by a network of intermolecular interactions, which can be understood and analyzed through synthonic modeling. This approach provides a molecule-centered understanding of crystal surface properties and has been applied to evaluate the cohesivity of fluticasone propionate. researchgate.net Synthonic modeling studies have shown that fluticasone propionate has a relatively high cohesive strength, with a calculated cohesive energy of -11.5 kcal/mol. researchgate.net This is higher than that of other active pharmaceutical ingredients like budesonide (B1683875) (-9.9 kcal/mol) and salbutamol (B1663637) base (-7.8 kcal/mol), indicating stronger intermolecular forces within the fluticasone propionate crystal lattice. researchgate.net

The primary intermolecular interactions responsible for the crystal packing of fluticasone propionate have been identified through techniques such as microcrystal electron diffraction (MicroED) and density functional theory (DFT) calculations. biorxiv.orgnih.govacs.org The most significant of these is a repetitive hydrogen bond, O2–H···O1, which forms between the 11β-hydroxy group (O2) and the 3-keto group (O1) of adjacent molecules. biorxiv.orgacs.org This hydrogen bond, with a measured distance of approximately 2.76 Å, plays a crucial role in the tight packing of the molecules along the b-axis of the crystal. biorxiv.orgacs.org

In addition to this primary hydrogen bond, the crystal lattice is further stabilized by a series of weaker C–H···F contacts. biorxiv.orgnih.govacs.org These interactions involve the fluorine atoms at various positions on the steroid backbone. For instance, in one of its polymorphic forms, at least seven such contacts extend the crystal packing along all three axes. biorxiv.orgnih.govacs.org Examples of these weak interactions include contacts such as C19–H···F3A (3.39 Å), C24–H···F2 (3.41 Å), and C24–H···F3A (3.39 Å). biorxiv.orgnih.govacs.org The presence and nature of these hydrogen bonds and weaker contacts are fundamental to the stability of the fluticasone propionate crystal structure and influence its physical properties. The understanding of these synthons and their energetic contributions is critical for predicting and controlling the polymorphism and crystallinity of this compound.

Advanced Drug Delivery Systems for Fluticasone Propionate

Nanotechnology-Based Delivery Platforms

Nanotechnology offers promising avenues for improving the delivery of Fluticasone (B1203827) Propionate (B1217596). By manipulating matter at the nanoscale, it is possible to create novel drug carriers that can overcome the biopharmaceutical challenges associated with this potent corticosteroid.

Nanosuspensions are colloidal dispersions of nanosized drug particles stabilized by surfactants and polymers. This technology has been effectively applied to Fluticasone Propionate to enhance its dissolution rate and bioavailability. google.com One preclinical study focused on developing a nanosized Fluticasone Propionate nasal spray by employing high-pressure homogenization to reduce particle size. researchgate.net The optimized process yielded particles with a size of less than 250 nm. researchgate.net For long-term stability, a combination of homogenization and lyophilization was found to be effective in producing stable Fluticasone Propionate nanocrystals without altering the drug's crystalline structure. researchgate.net

Another investigation into inhalable nanosuspensions for sustained pulmonary delivery demonstrated that they could decrease mucociliary clearance and provide extended pulmonary absorption. nih.gov This resulted in prolonged retention in the lungs and a long-acting anti-inflammatory effect in a preclinical lung injury model. nih.gov The local anti-inflammatory efficacy was found to be highly dependent on the dissolution profiles of the nanosuspensions. nih.gov

| Parameter | Finding | Reference |

| Particle Size | < 250 nm | researchgate.net |

| Stabilization Method | Homogenization and Lyophilization | researchgate.net |

| Key Advantage | Decreased mucociliary clearance and extended pulmonary absorption | nih.gov |

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For Fluticasone Propionate, liposomal encapsulation serves as a vehicle to enhance its delivery to the lungs. In one study, liposomes of Fluticasone Propionate were successfully prepared using the lipid film hydration method, achieving an entrapment efficiency of over 90%. nih.gov The mean vesicle size in these liposomal dispersions was found to be between 700-800 nm. nih.gov

A significant finding from in vivo studies is the ability of liposomes to increase the accumulation of Fluticasone Propionate in the lungs. nih.gov Following intranasal administration in mice, the liposomal formulation led to a 20 and 30 times higher accumulation in the lungs at 0.5 and 3 hours, respectively, when compared to the free form of the drug. nih.govresearchgate.net

| Parameter | Value | Reference |

| Entrapment Efficiency | > 90% | nih.gov |

| Mean Vesicle Size | 700-800 nm | nih.gov |

| Lung Accumulation (vs. Free Drug) | 20-30 times higher | nih.govresearchgate.net |

Polymeric nanoparticles are solid, colloidal particles in which a drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has been explored for the delivery of Fluticasone Propionate. In one preclinical study, Fluticasone Propionate-loaded PLGA nanoparticles were prepared via nanoprecipitation. nih.gov These nanoparticles demonstrated an encapsulation efficiency of 68.6% ± 0.5% and a drug loading capacity of 4.6% ± 0.04%. nih.gov The resulting particles had a diameter of 128.8 ± 0.6 nm and exhibited a sustained in vitro drug release pattern for up to 7 days. nih.gov

Another approach involved the use of an amphiphilic polyaspartamide derivative to produce nanoparticles through a high-pressure homogenization-solvent evaporation method. mdpi.com These polymeric carriers were investigated for their potential to enhance the uptake and internalization of Fluticasone Propionate in cells exposed to cigarette smoke extract. mdpi.com

| Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release | Reference |

| PLGA | 128.8 ± 0.6 | 68.6 ± 0.5 | 4.6 ± 0.04 | Sustained for 7 days | nih.gov |

| Polyaspartamide Derivative | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

Microparticle-Based Delivery Systems

Microparticle systems are also being investigated to improve the delivery of Fluticasone Propionate, particularly for pulmonary administration. These systems can be engineered to have specific properties that optimize their deposition in the respiratory tract.

Solid lipid nanoparticles (SLNs), which can be considered a type of solid lipid microparticle, have been developed for Fluticasone Propionate. nih.gov These particles are produced from lipids that are solid at room and body temperature. nih.govturkjps.org A study focused on the development of Fluticasone Propionate-loaded SLNs using a factorial design approach to optimize the formulation. nih.govnih.gov The research showed that varying the production and content variables, such as the percentage of tristearin and the number of homogenization cycles, could produce SLNs with desired characteristics. nih.govturkjps.org An optimized formulation of SLNs exhibited a particle size of 248.3 ± 1.89 nm and good stability. tandfonline.com In a preclinical model, these SLNs demonstrated augmented anti-inflammatory activity compared to a conventional cream formulation. tandfonline.com

| Lipid | Particle Size (nm) | Key Finding | Reference |

| Tristearin | 248.3 ± 1.89 | Augmented anti-inflammatory activity | nih.govtandfonline.com |

Particle engineering strategies are employed to enhance the aerosol performance of inhalation powders. taylorfrancis.com For Fluticasone Propionate, microparticles have been generated using a spray-drying technique with chitosan, mannitol, and L-leucine. nih.gov A Box-Behnken design was used to extensively examine the influence of formulation and process variables on the microparticles. nih.gov The study found that the mean particle size of the microparticles ranged from 985 to 4090 nm, which is a suitable size for respiratory deposition. nih.gov The production yield was found to be between 27.01% and 52.96%, influenced by factors such as inlet temperature and polymer concentration. nih.gov Another technology, wet polishing, followed by spray drying, has been investigated to tune the particle size of Fluticasone Propionate powders to improve their physical properties and aerodynamic performance. hovione.com

| Technique | Excipients | Particle Size (nm) | Production Yield (%) | Reference |

| Spray-Drying | Chitosan, Mannitol, L-leucine | 985 - 4090 | 27.01 - 52.96 | nih.gov |

| Wet Polishing & Spray Drying | Not Specified | Tunable | Not Specified | hovione.com |

Innovative Formulation Strategies

Advanced drug delivery systems for Fluticasone Propionate aim to enhance its therapeutic efficacy by optimizing its delivery to the target site, prolonging its residence time, and improving its release profile. Innovative formulation strategies focus on overcoming the limitations of conventional delivery methods.

In Situ Gelling Systems

In situ gelling systems are advanced formulations that are administered as solutions or suspensions and undergo a phase transition to a gel upon exposure to physiological conditions, such as temperature, pH, or ions in the nasal cavity. mdpi.com This transition allows for prolonged contact time with the mucosal surface, reducing mucociliary clearance and enhancing drug absorption.

For Fluticasone Propionate, these systems have been developed primarily for nasal delivery to treat conditions like allergic rhinitis and chronic rhinosinusitis. mdpi.comnih.gov These formulations typically incorporate polymers that can gel in the presence of cations like Ca²⁺ found in nasal fluids. mdpi.com Commonly used polymers include Pectin, Gellan Gum, and Sodium Hyaluronate. nih.govresearchgate.netnih.gov The combination of these polymers can be fine-tuned to achieve desired characteristics such as appropriate viscosity, surface tension, and gelling ability. nih.govresearchgate.net

Research has shown that incorporating Fluticasone Propionate nanocrystals into an in situ gelling system can improve the drug's release profile and enhance the formulation's mucoadhesive properties. nih.govresearchgate.net Studies have utilized polymers like Pectin and Sodium Hyaluronate to create these advanced nanosuspensions. nih.govresearchgate.net Optimization of these formulations has led to significant deposition in the middle meatus of the nasal cavity, a critical region for treating rhinosinusitis. nih.gov The gelation of these systems upon contact with simulated nasal fluid increases viscosity, which is key to prolonging drug retention at the nasal mucosa. nih.gov

| Polymer Used | Gelling Mechanism | Key Findings |

| Pectin, Sodium Hyaluronate | Ion-activated (in presence of Ca²⁺) | Incorporation of drug nanocrystals improved release and mucoadhesion; optimized formulation showed 51.8% deposition in the middle meatus. nih.govresearchgate.net |

| Gellan Gum, Pectin, Sodium Hyaluronate | Ion-activated | Formulations exhibited instant gelation, and the presence of Sodium Hyaluronate significantly increased deposition in the turbinate region. nih.gov Gellan gum was identified as a crucial parameter for gel viscosity, strength, and the drug release profile. nih.gov |

Mucoadhesive Formulations

Mucoadhesive formulations are designed to adhere to the mucosal layer of a biological membrane, thereby increasing the residence time of the dosage form at the site of application. nih.govmathewsopenaccess.com This approach is beneficial for local drug delivery and can enhance drug bioavailability by providing intimate contact with the absorption surface. nih.gov For Fluticasone Propionate, mucoadhesive systems have been explored for buccal and pulmonary delivery. researchgate.netnih.gov

One approach involves the development of mucoadhesive buccal films. These films are designed for local treatment of oral lesions and aim to provide sustained drug release. researchgate.netresearchgate.net Studies have utilized various polymeric blends to prepare these films, often using the solvent casting technique. researchgate.netresearchgate.net Combinations of polymers such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (EC) have been shown to produce films with acceptable physicochemical properties, convenient mucoadhesion time, and sustained drug release for up to 12 hours. researchgate.netresearchgate.net The inclusion of other mucoadhesive polymers like Sodium Carboxymethyl Cellulose (SCMC) and Carbopol 971P can further modulate these properties. researchgate.netresearchgate.net

Another strategy involves the microencapsulation of Fluticasone Propionate into mucoadhesive microparticles for pulmonary delivery. nih.gov Chitosan, a biocompatible and mucoadhesive polymer, has been modified by grafting hydrophilic groups to enhance its properties for delivering poorly water-soluble drugs like Fluticasone Propionate. nih.gov This modification aims to improve the release properties and bioavailability of the drug in the lungs. nih.gov

| Formulation Type | Polymers Used | Key Findings |

| Mucoadhesive Buccal Film | Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC), Sodium Carboxymethyl Cellulose (SCMC), Carbopol 971P | Optimized films demonstrated homogenous drug distribution, adequate mucoadhesion time, and sustained drug release for 10-12 hours. researchgate.netresearchgate.net |

| Mucoadhesive Microparticles | Modified Chitosan | Modification of chitosan with hydrophilic groups was investigated to create effective carriers for pulmonary delivery and to enhance in vitro release properties. nih.gov |

Influence of Delivery Systems on Preclinical Biodistribution

The design of the delivery system significantly influences the biodistribution of Fluticasone Propionate in preclinical models. Advanced formulations are developed to maximize drug concentration at the target site (e.g., the lungs) while minimizing systemic absorption and potential side effects. nih.govresearchgate.net Fluticasone Propionate is characterized by high lipophilicity, which contributes to its good uptake and retention in lung tissue. nih.gov

Enhanced Lung Accumulation and Retention (Preclinical Models)

Preclinical studies in animal models, such as BALB/c mice, have demonstrated that encapsulating Fluticasone Propionate into advanced delivery systems can dramatically increase its accumulation and retention in the lungs compared to the administration of the free drug. nih.govresearchgate.net

Liposomal formulations have been shown to be particularly effective. In vivo biodistribution studies following intranasal administration in mice revealed that Fluticasone Propionate incorporated into liposomes resulted in a 20-fold and 30-fold higher accumulation in the lungs at 0.5 and 3 hours post-administration, respectively, compared to free Fluticasone Propionate. nih.govresearchgate.net

Similarly, complexation with cyclodextrins for pulmonary administration as a dry powder has also been shown to enhance lung deposition. nih.gov Among different cyclodextrin complexes, Fluticasone Propionate associated with Hydroxypropyl-γ-cyclodextrin (HP-γ-CyD) led to the highest accumulation of the drug in the lungs when compared to the free form. nih.govresearchgate.net The prolonged lung absorption and retention are critical for therapeutic efficacy, potentially allowing for less frequent administration. researchgate.net

| Delivery System | Animal Model | Administration Route | Key Finding on Lung Accumulation |

| Liposomes | BALB/c Mice | Intranasal | 20-fold higher accumulation at 0.5 hours and 30-fold higher at 3 hours compared to free drug. nih.govresearchgate.net |

| Cyclodextrin (HP-γ-CyD) Complex | BALB/c Mice | Pulmonary (Dry Powder) | Permitted the highest accumulation of Fluticasone Propionate in the lungs compared to the free form. nih.govresearchgate.net |

Modulation of Systemic Exposure (Preclinical Models)

A primary goal of developing advanced delivery systems for corticosteroids like Fluticasone Propionate is to maximize local topical effects while minimizing systemic exposure. nih.gov The systemic bioavailability of Fluticasone Propionate is inherently low; it is less than 2% via the intranasal route and less than 1% when administered orally, due to poor absorption and high first-pass metabolism. fda.gov

Advanced delivery systems can further modulate and reduce systemic exposure by enhancing drug retention at the local site of action. The same preclinical studies that demonstrated increased lung accumulation also provide insights into systemic exposure by measuring drug levels in the blood, liver, and spleen. nih.govresearchgate.net By concentrating the drug in the lungs, formulations like liposomes and cyclodextrin complexes inherently reduce the amount of drug available for rapid systemic absorption. nih.govresearchgate.net This targeted delivery ensures that the therapeutic action is localized, which is consistent with findings that the efficacy of Fluticasone Propionate is due to its direct topical effects rather than systemic activity. nih.gov The rapid systemic clearance of Fluticasone Propionate further contributes to minimizing systemic effects. nih.gov

The table below summarizes the biodistribution of free Fluticasone Propionate versus a liposomal formulation in a preclinical model, illustrating the modulation of systemic exposure.

| Organ | Free Fluticasone Propionate (ng/g tissue) | Liposomal Fluticasone Propionate (ng/g tissue) |

| 0.5 Hours Post-Administration | ||

| Lungs | ~50 | ~1000 |

| Blood | ~12 | ~15 |

| Spleen | ~10 | ~20 |

| Liver | ~120 | ~100 |

| 3 Hours Post-Administration | ||

| Lungs | ~20 | ~600 |

| Blood | ~5 | ~10 |

| Spleen | ~5 | ~15 |

| Liver | ~25 | ~40 |

| (Data adapted from preclinical studies in BALB/c mice following intranasal administration) researchgate.net |

Analytical Methodologies for Fluticasone Propionate Research

Chromatographic Techniques

Chromatographic techniques are foundational in the analytical research of fluticasone (B1203827) propionate (B1217596), enabling its separation, identification, and quantification in various matrices, from pharmaceutical formulations to biological fluids. These methods are prized for their efficiency and resolving power. Several chromatographic methods have been developed, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), each offering distinct advantages for the analysis of this synthetic corticosteroid. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of fluticasone propionate in pharmaceutical formulations. A common approach involves using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength of 236 nm. nih.govresearchgate.net For instance, one validated HPLC method employed an isocratic elution with a mobile phase of acetonitrile and water (60:40, v/v) for quantifying fluticasone propionate in inhalation particles. nih.gov This method demonstrated good linearity over a concentration range of 0.03 to 0.09 mg/mL. nih.gov Another study utilized a mobile phase of methanol (B129727), acetonitrile, and water for the simultaneous estimation of fluticasone propionate and salmeterol (B1361061) xinafoate. researchgate.net The versatility of HPLC allows for its application in various tests, including assays, dissolution, and diffusion cell studies. nih.gov The British and US Pharmacopoeias also specify liquid chromatography methods for the determination of fluticasone propionate. ekb.eg

Table 1: Research Findings for HPLC Analysis of Fluticasone Propionate

| Parameter | Finding | Source |

|---|---|---|

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile and water (60:40, v/v) | nih.gov |

| Detection Wavelength | 236 nm | nih.gov |

| Linearity Range | 0.03 to 0.09 mg/mL | nih.gov |

| Accuracy (% Recovery) | 99.9% to 101.6% | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) has been established as a valid method for the simultaneous analysis of fluticasone propionate and other compounds in pharmaceutical formulations. derpharmachemica.com This technique is performed on precoated silica (B1680970) gel 60F254 aluminum plates. derpharmachemica.com For the simultaneous estimation of formoterol (B127741) fumarate (B1241708) dihydrate and fluticasone propionate, a mobile phase of toluene, ethyl acetate, and formic acid (7:3:0.1 v/v/v) was used, with densitometric detection at 215 nm. derpharmachemica.com In another study for salmeterol xinafoate and fluticasone propionate, the mobile phase consisted of n-hexane, ethyl acetate, and acetic acid (5:10:0.2), with detection at 250 nm. nih.gov These HPTLC methods have been validated according to ICH guidelines and are noted for their accuracy, precision, and specificity. derpharmachemica.comnih.gov

Table 2: Research Findings for HPTLC Analysis of Fluticasone Propionate

| Parameter | Finding (with Formoterol Fumarate) | Finding (with Salmeterol Xinafoate) |

|---|---|---|

| Stationary Phase | Silica gel 60F254 plates | Silica gel HPTLC plates |

| Mobile Phase | Toluene: Ethyl acetate: Formic acid (7:3:0.1 v/v/v) | n-hexane: Ethyl acetate: Acetic acid (5:10:0.2) |

| Detection Wavelength | 215 nm | 250 nm |

| Rf Value | 0.41 ± 0.10 | Not specified |

| Linearity Range | 50-350 ng/spot | 200–2000 ng/band |

| Accuracy (% Recovery) | 99.46% | 97.1% to 103.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying fluticasone propionate, especially at very low concentrations in biological matrices like human plasma. shimadzu.comsciex.com This technique is crucial for pharmacokinetic studies where therapeutic doses result in sub-picogram per milliliter plasma concentrations. sciex.comsciex.com Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.2 pg/mL. shimadzu.comsciex.com The analysis is typically performed using positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), operating in multiple reaction monitoring (MRM) mode. shimadzu.comresearchgate.netnih.gov For fluticasone propionate, a common precursor-to-product ion transition monitored is m/z 501.0 → 293.05. shimadzu.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analyte from the plasma matrix. sciex.comwaters.com

Table 3: Research Findings for LC-MS/MS Analysis of Fluticasone Propionate

| Parameter | Finding | Source |

|---|---|---|

| Matrix | Human Plasma | shimadzu.comsciex.com |

| Sample Preparation | Solid Phase Extraction (SPE) | sciex.comwaters.com |

| Ionization Mode | Positive Ion ESI | shimadzu.com |

| MRM Transition | m/z 501.0 → 293.05 | shimadzu.com |

| Linearity Range | 0.2-120.0 pg/mL | shimadzu.comsciex.com |

| Lower Limit of Quantification (LLOQ) | 0.2 pg/mL (200 fg/mL) | shimadzu.comsciex.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE), specifically Micellar Electrokinetic Chromatography (MEKC), has been developed and validated for the analysis of fluticasone propionate in nasal spray formulations. nih.gov This method is performed on a fused-silica capillary. nih.gov One study utilized a background electrolyte consisting of 25 mM borate (B1201080) and 25 mM sodium dodecyl sulfate (B86663) (SDS) solution at pH 9. nih.gov The separation was achieved by applying a voltage of 20 kV, with detection at 238 nm. nih.gov The method proved to be linear in the range of 2–80 µg/mL. nih.gov The specificity and stability-indicating capability of the MEKC method were confirmed through forced degradation studies, which also showed no interference from excipients. nih.gov The results obtained from this method were comparable to those from a validated reversed-phase liquid chromatographic method. nih.govnih.gov

Table 4: Research Findings for Capillary Electrophoresis (MEKC) Analysis of Fluticasone Propionate

| Parameter | Finding | Source |

|---|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |

| Capillary | Fused-silica capillary (50 µm i.d.; effective length, 40 cm) | nih.gov |

| Background Electrolyte | 25 mM borate and 25 mM SDS solution at pH 9 | nih.gov |

| Applied Voltage | 20 kV | nih.gov |

| Detection Wavelength | 238 nm | nih.gov |

| Linearity Range | 2–80 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.56 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 2 µg/mL | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is another chromatographic technique mentioned in the literature for the analysis of fluticasone propionate. ekb.eg It is often used for the separation and densitometric quantification of impurities and degradation products. researchgate.net While less common than HPLC or HPTLC for quantitative analysis of the primary compound in finished products, TLC serves as a valuable tool for qualitative assessments and impurity profiling. For example, it has been used in the analysis of fluticasone propionate EP impurity A. tlcstandards.com

Spectroscopic Techniques

Spectroscopic techniques are essential for the characterization and quantification of fluticasone propionate. Methods such as UV-Vis spectrophotometry and vibrational spectroscopy provide valuable information about the molecule's structure and concentration.